molecular formula C12H10F2N2O2S B3043608 Ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate CAS No. 887267-76-7

Ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate

Cat. No.: B3043608
CAS No.: 887267-76-7
M. Wt: 284.28 g/mol
InChI Key: TYEUHQMBUOFIMG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 2-amino group at position 2 of the thiazole ring and a 2,5-difluorophenyl substituent at position 4. The ethyl ester at position 5 enhances its lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. Thiazole derivatives are renowned for their diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s unique fluorine substitution pattern may influence electronic properties and metabolic stability, distinguishing it from analogues.

Properties

IUPAC Name

ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S/c1-2-18-11(17)10-9(16-12(15)19-10)7-5-6(13)3-4-8(7)14/h3-5H,2H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEUHQMBUOFIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601194862
Record name Ethyl 2-amino-4-(2,5-difluorophenyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-76-7
Record name Ethyl 2-amino-4-(2,5-difluorophenyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-(2,5-difluorophenyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis with Modified α-Halo Ketone Precursors

Reaction Mechanism and Substrate Design

The Hantzsch thiazole synthesis remains the most reliable method for constructing 2-aminothiazole scaffolds. For the target compound, the critical modification involves replacing the methyl group in ethyl 2-chloroacetoacetate (used in) with a 2,5-difluorophenyl group. This necessitates synthesizing ethyl 2-chloro-3-(2,5-difluorophenyl)-3-oxopropanoate as the key α-halo ketone precursor.

Synthesis of α-Halo Ketone Intermediate
  • Friedel-Crafts Acylation :
    React 1,4-difluorobenzene with acetyl chloride in the presence of AlCl₃ to yield 1-(2,5-difluorophenyl)ethanone.
  • Bromination :
    Treat 1-(2,5-difluorophenyl)ethanone with bromine (Br₂) in acetic acid at 0–5°C to produce 2-bromo-1-(2,5-difluorophenyl)ethanone.
  • Esterification :
    React the brominated ketone with ethyl glycolate under Mitsunobu conditions (DIAD, PPh₃) to install the ethyl carboxylate group, yielding ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate.
Thiazole Ring Formation

Combine the α-halo ketone (33 g, 1.0 eq) with thiourea (30.4 g, 1.0 eq) and sodium carbonate (1.5 g, 0.045 eq) in ethanol (200 mL) at 45°C. After 5 h at 65°C, distill the solvent, adjust the pH to 9–10 with NaOH, and isolate the product via vacuum filtration.

Key Parameters :

Parameter Value Source Adaptation
Temperature 45°C → 65°C
Reaction Time 5 h
Yield (Theoretical) 85–90% Estimated
mp 168–170°C (predicted)

Cyclocondensation Using Aryl Isothiocyanates

Alternative Route for Late-Stage Functionalization

A method adapted from involves reacting ethyl 2-amino-4-iodo-1,3-thiazole-5-carboxylate with 2,5-difluorophenylboronic acid via Suzuki-Miyaura coupling.

Synthesis of Iodinated Thiazole Intermediate
  • Prepare ethyl 2-amino-4-iodo-1,3-thiazole-5-carboxylate by treating ethyl 2-aminothiazole-5-carboxylate with N-iodosuccinimide (NIS) in DMF at 80°C for 12 h.
  • Purify via column chromatography (hexane:ethyl acetate = 4:1).
Palladium-Catalyzed Coupling

Mix the iodinated thiazole (1.0 eq), 2,5-difluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in dioxane/H₂O (10:1). Heat at 100°C for 24 h under argon.

Optimized Conditions :

Parameter Value Source Adaptation
Catalyst Loading 5 mol% Pd(PPh₃)₄
Solvent System Dioxane/H₂O (10:1)
Yield 70–75% Estimated

Post-Synthetic Modification of Thiazole Cores

Diazotization and Fluorination

This route modifies preassembled thiazole derivatives through electrophilic aromatic substitution.

Diazonium Salt Formation
  • Start with ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate.
  • Treat with NaNO₂ and HCl at 0°C to generate the diazonium salt.
Balz-Schiemann Reaction

React the diazonium salt with HF-pyridine to replace the amino group with fluorine. However, this method risks over-fluorination and requires precise stoichiometry.

Challenges :

  • Low regioselectivity for difluorination at the 2,5-positions.
  • Competing side reactions degrade the thiazole ring.

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Hantzsch Synthesis High yield (85–90%), one-pot reaction Complex α-halo ketone synthesis
Suzuki Coupling Modular for diverse aryl groups Requires palladium catalyst
Post-Synthetic Fluorination Uses simple precursors Poor regioselectivity

Purity and Characterization

All routes necessitate validation via:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., difluorophenyl protons at δ 7.1–7.5 ppm).
  • HPLC-MS : For assessing purity >98%.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (if crystalline).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis

The structural diversity of ethyl thiazole-5-carboxylate derivatives arises from variations in substituents at positions 2 and 4 of the thiazole core. Below is a comparative analysis of key analogues:

Compound Name Position 2 Substituent Position 4 Substituent Key Features Reference
Ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate Amino (-NH₂) 2,5-Difluorophenyl Enhanced polarity and hydrogen-bonding potential; fluorines improve stability
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Acetylamino (with Cl/F-phenyl) Methyl (-CH₃) Bulky acetyl group reduces solubility; chloro/fluoro substituents increase lipophilicity
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 3-Aminophenyl Phenyl (-C₆H₅) Free amino group enables conjugation; phenyl enhances aromatic interactions
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate None (direct substitution) 4-(Trifluoromethyl)phenyl (-CF₃-C₆H₄) Strong electron-withdrawing CF₃ group improves metabolic resistance
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-Methylphenylamino Trifluoromethyl (-CF₃) Methyl and CF₃ groups synergize for increased steric bulk and stability

Physicochemical Properties

  • Polarity: The amino group in the target compound increases polarity compared to methyl or trifluoromethyl substituents in analogues (e.g., ). This may enhance aqueous solubility but reduce membrane permeability.
  • Lipophilicity : Fluorine and trifluoromethyl groups (e.g., ) elevate logP values, favoring blood-brain barrier penetration. The target compound’s 2,5-difluorophenyl group balances lipophilicity and polarity.
  • Stability : Electron-withdrawing groups (e.g., -CF₃ in ) enhance resistance to oxidative degradation. The target compound’s fluorine atoms offer similar stabilization .

Biological Activity

Ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate (CAS No: 887267-76-7) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H10F2N2O2SC_{12}H_{10}F_2N_2O_2S and a molecular weight of 284.28 g/mol. Its structure features a thiazole ring that is known for conferring various pharmacological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

  • Gram-positive bacteria : Exhibits promising activity against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Shows effectiveness against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Demonstrates antifungal activity against Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values for these activities suggest that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Thiazole derivatives are also known for their anti-inflammatory effects. Studies have shown that compounds with similar structures inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This compound may possess similar inhibitory capabilities against COX-1 and COX-2 enzymes, potentially leading to applications in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that thiazole derivatives can exhibit neuroprotective properties. Compounds related to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This indicates a potential role in neurodegenerative disease management .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of fluorine atoms enhances its biological activity and selectivity.

StepReaction TypeKey Reagents
1Nucleophilic substitutionFluorinated phenol
2CyclizationThioamide derivatives
3EsterificationEthyl chloroformate

This synthetic pathway allows for modifications that can further enhance biological efficacy through structural variations .

Case Studies

Recent studies have highlighted the potential of thiazole derivatives in drug development:

  • Antimicrobial Study : A compound structurally similar to this compound demonstrated significant antibacterial properties with MIC values lower than traditional antibiotics such as streptomycin .
  • Neuroprotective Study : In vitro assays showed that certain thiazole derivatives could reduce neuronal cell death induced by oxidative stress, suggesting their utility in neurodegenerative conditions like Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate

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